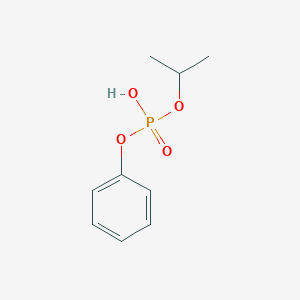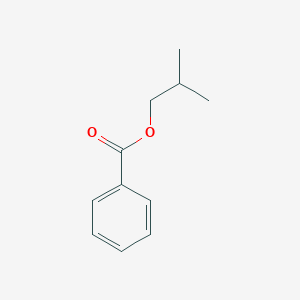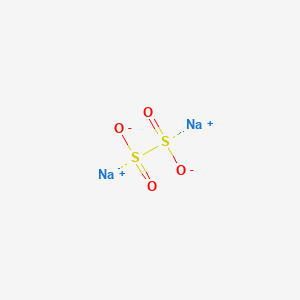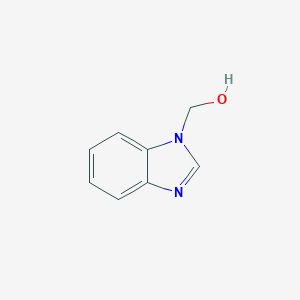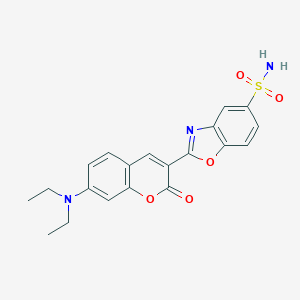
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole
Descripción general
Descripción
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole is a chiral compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its biological activity and chemical reactivity.
Aplicaciones Científicas De Investigación
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine structure have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It’s known that the pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine structure have been shown to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a density of 0968 g/mL at 25 °C . It has a boiling point of 67-69 °C/12 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Compounds with a pyrrolidine structure have been shown to possess several important biological activities .
Action Environment
It’s known that the compound should be stored in a well-ventilated place and kept cool . It’s also known to be combustible .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole typically involves the following steps:
Bromination: The starting material, 3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Chiral Resolution: The racemic mixture of the brominated product is then subjected to chiral resolution techniques such as chromatography on a chiral stationary phase or crystallization with a chiral resolving agent to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance the efficiency and yield of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Coupling: Palladium catalysts in the presence of bases like triethylamine.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acids.
Reduction: Formation of indoline derivatives.
Coupling: Formation of biaryl or aryl-alkene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the chiral pyrrolidine moiety, making it less specific in its biological activity.
3-((1-Methylpyrrolidin-2-YL)methyl)-1H-indole: Lacks the bromine atom, which can affect its reactivity and binding properties.
®-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole: The ®-enantiomer, which may have different biological activities and properties compared to the (S)-enantiomer.
Uniqueness
(S)-5-Bromo-3-((1-methylpyrrolidin-2-YL)methyl)-1H-indole is unique due to its specific chiral configuration and the presence of both the bromine atom and the pyrrolidine moiety. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-bromo-3-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17-6-2-3-12(17)7-10-9-16-14-5-4-11(15)8-13(10)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXOJXALBTZEFE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649546 | |
| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208464-41-9 | |
| Record name | 5-Bromo-3-{[(2S)-1-methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



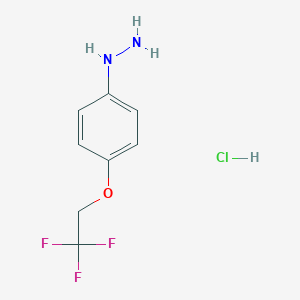
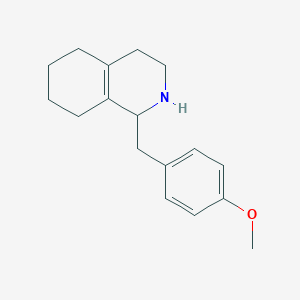
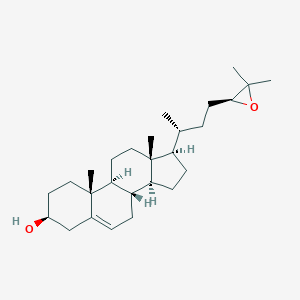


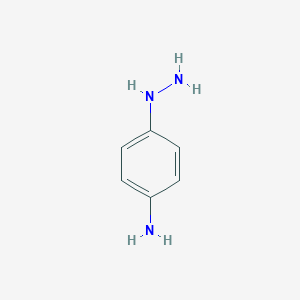
![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
![(1S,2S,8R)-6,7,7-trimethyltricyclo[6.2.1.01,5]undec-5-ene-2-carboxylic acid](/img/structure/B106506.png)
